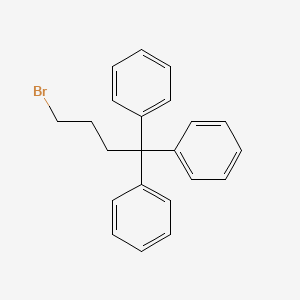
Benzene, 1,1',1''-(4-bromobutylidyne)tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’,1’'-(4-bromobutylidyne)tris-: is an organic compound with the molecular formula C19H15Br. It is a derivative of benzene, where three benzene rings are connected through a central carbon atom that is also bonded to a 4-bromobutyl group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- typically involves the reaction of triphenylmethane with a brominating agent such as N-bromosuccinimide (NBS) under specific conditions. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: N-bromosuccinimide (NBS), sodium hydroxide (NaOH), and amines.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Substitution: Hydroxylated or aminated derivatives.
Oxidation: Carboxylic acids.
Reduction: Hydrocarbons.
Scientific Research Applications
Chemistry: Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds and polymers .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- is used in the production of advanced materials, such as high-performance polymers and resins .
Mechanism of Action
The mechanism of action of Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- involves its ability to undergo various chemical reactions due to the presence of the bromine atom and the benzene rings. The bromine atom can participate in nucleophilic substitution reactions, while the benzene rings can engage in electrophilic aromatic substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of various products .
Comparison with Similar Compounds
Triphenylmethyl bromide: Similar structure but with a bromine atom directly attached to the central carbon atom.
Benzene, 1,1’,1’'-(bromomethylidyne)tris-: Another derivative with a bromine atom attached to a methyl group instead of a butyl group.
Uniqueness: Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- is unique due to the presence of the 4-bromobutyl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural variation allows for different applications and interactions in chemical and biological systems.
Properties
CAS No. |
90127-93-8 |
|---|---|
Molecular Formula |
C22H21Br |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
(4-bromo-1,1-diphenylbutyl)benzene |
InChI |
InChI=1S/C22H21Br/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 |
InChI Key |
GISVRARSKZEERH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















